Scaffold Versatility: A Validated Starting Point for Potent BET BD2 Inhibitors
In a series of N-methylpyridine-2-carboxamides, the 5-methyl substitution was a key feature contributing to high selectivity for the BD2 bromodomain over BD1. While a direct unsubstituted pyridine-2-carboxamide comparator was not reported in the same assay, the SAR study established the 5-methyl group as a necessary structural element for this class of inhibitors. [1]
| Evidence Dimension | Selectivity for BET BD2 vs. BD1 |
|---|---|
| Target Compound Data | Essential structural feature for achieving BD2 selectivity. |
| Comparator Or Baseline | Unsubstituted pyridine-2-carboxamide or other substitution patterns (no direct quantitative comparator provided in source). |
| Quantified Difference | Not explicitly quantified; inferred from SAR. |
| Conditions | In vitro binding and functional assays for BET bromodomains. |
Why This Matters
Procuring the correctly substituted scaffold is essential for maintaining the desired selectivity profile in lead optimization, preventing costly off-target activity in later stages.
- [1] Harrison, L. A., Atkinson, S. J., Bassil, A., et al. (2021). Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins. Journal of Medicinal Chemistry, 64(15), 10742-10771. View Source
